1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4
Description
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of the tetrahydro-beta-carboline scaffold, characterized by a pyrido[3,4-b]indole core substituted with a trichloromethyl (-CCl₃) group. The "d4" designation indicates isotopic labeling, where four hydrogen atoms are replaced with deuterium, a feature commonly employed in pharmacokinetic or metabolic studies to enhance analytical tracking via mass spectrometry . This compound belongs to a broader class of heterocyclic indole derivatives, which are often explored for their biological activity and structural versatility in medicinal chemistry.
Properties
Molecular Formula |
C12H11Cl3N2 |
|---|---|
Molecular Weight |
293.6 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2 |
InChI Key |
DPPAKKMPHBZNQA-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C1(C2=C(C(NC1([2H])[2H])C(Cl)(Cl)Cl)NC3=CC=CC=C32)[2H] |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 typically involves the condensation of tryptamine with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the tetrahydro-β-carboline structure. The deuterated version is synthesized using deuterated reagents to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires specialized equipment and handling to prevent contamination and ensure the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various quinoline and dihydro derivatives, which are of interest for their potential biological activities .
Scientific Research Applications
Synthetic Organic Chemistry
The compound is primarily utilized as a reagent in the synthesis of pyrroloindoline natural products. Pyrroloindolines are significant due to their presence in various alkaloids and cyclic peptides. The reactivity of trichloroacetimidates, related to this compound, has been explored for their ability to facilitate alkylation reactions under mild conditions using Lewis or Brønsted acid catalysts .
Table 1: Applications in Synthetic Protocols
Medicinal Chemistry
In medicinal chemistry, the compound's trichloromethyl group enhances its reactivity, making it suitable for developing small molecule inhibitors that can modulate biological pathways. For example, the synthesis of quinoline-based small molecule inhibitors has been reported, which target specific cellular signaling pathways implicated in diseases like cancer .
Analytical Chemistry
The deuterated form of this compound is particularly useful in NMR spectroscopy. The presence of deuterium allows for clearer spectral analysis due to reduced background noise from hydrogen atoms. This application is crucial for studying reaction mechanisms and confirming the structure of synthesized compounds.
Case Study 1: Synthesis of Pyrroloindoline Natural Products
Research conducted at Syracuse University demonstrated the utility of trichloroacetimidates derived from 1-(trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 in synthesizing arundinine and psychotriasine analogs. The methodology involved selective C3-alkylation of substituted indoles with high yields .
Case Study 2: Development of SHIP Inhibitors
Another study focused on synthesizing small molecule inhibitors targeting Src Homology 2 Domain-Containing Inositol Phosphatase (SHIP). The research highlighted how the unique reactivity profile of trichloroacetimidates facilitated the development of new therapeutic agents aimed at modulating PI3K signaling pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 involves its interaction with mitochondrial complex I, leading to the inhibition of mitochondrial respiration. This results in increased production of reactive oxygen species (ROS) and subsequent oxidative stress, which can cause neuronal cell death. The compound also affects the phosphorylation of 5’-adenosine monophosphate-activated protein kinase (AMPK) and induces autophagy, contributing to its neurotoxic effects .
Comparison with Similar Compounds
Core Structural Features
The pyrido[3,4-b]indole framework is shared across all analogues, but substituent variations significantly influence physicochemical properties and applications:
Substituent-Driven Property Variations
Lipophilicity and Solubility :
- The trichloromethyl group in the target compound enhances lipophilicity (logP ~3–4 estimated), favoring membrane permeability but reducing aqueous solubility. In contrast, carboxylic acid derivatives (e.g., C₁₃H₁₂N₂O₂) exhibit higher polarity and solubility in basic media due to ionizable -COOH groups.
- Methoxy and carboxamide substituents (e.g., 7l) balance lipophilicity and hydrogen-bonding capacity, making them suitable for targeting enzymes or receptors.
- Synthetic Complexity: Deuterated compounds require specialized deuterated reagents or hydrogen-deuterium exchange conditions, increasing synthetic complexity compared to non-labeled analogues. Ester and amide derivatives (e.g., 7l, 8f) are synthesized via coupling reactions, while halogenated derivatives (e.g., 6-chloro) often involve electrophilic substitution.
Stability :
Analytical and Spectral Comparisons
- Mass Spectrometry: The deuterated target compound will exhibit a +4 mass shift compared to its non-deuterated counterpart, aiding differentiation in MS-based assays. Carboxamide derivatives (e.g., 7l) show prominent [M+H]⁺ peaks at m/z 594, consistent with their higher molecular weight.
- NMR Signatures: Aromatic protons in non-deuterated analogues (e.g., 7l: δ8.67–8.73 ppm for CONH and Ar-H) are absent or reduced in the deuterated target due to isotopic substitution. Methoxy groups (e.g., 3.89 ppm in 7l) and methyl esters (e.g., 3.86 ppm in 8f) provide distinct singlet signals.
Biological Activity
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 (CAS Number: 1794886-07-9) is a synthetic compound with potential biological activity. It belongs to the pyridoindole family and has been studied for its interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.
- Molecular Formula : C12H7D4Cl3N2
- Molecular Weight : 293.61 g/mol
The biological activity of 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 is primarily linked to its interaction with the aryl hydrocarbon receptor (AHR). This receptor is known to mediate the effects of environmental toxins and plays a crucial role in xenobiotic metabolism.
AHR Activation
Research indicates that compounds similar to 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 can activate AHR-dependent transcriptional pathways. For instance, studies have shown that related compounds induce cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1A2. These enzymes are involved in the metabolism of various substances and play a role in detoxification processes .
In Vitro Studies
In vitro studies have demonstrated that 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 can induce enzyme activities associated with AHR activation. For example:
- CYP1A Activity : The compound has been shown to increase CYP1A-mediated 7-ethoxyresorufin O-deethylase (EROD) activity in hepatocyte cultures. This suggests its potential role in modulating drug metabolism and environmental toxin processing .
Case Studies
One notable case involves the examination of the compound's effects on primary hepatocytes derived from chick embryos. The results indicated that treatment with 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 resulted in significant induction of EROD activity compared to control groups. This induction was found to be dose-dependent and was significantly reduced in AHR-defective cell lines .
Potential Therapeutic Applications
Given its ability to modulate AHR pathways and influence metabolic processes:
- Toxicology : The compound may serve as a model for studying the effects of environmental pollutants on human health.
- Drug Development : Its interaction with metabolic enzymes could provide insights into designing drugs that require metabolic activation or detoxification.
Data Summary Table
| Parameter | Value |
|---|---|
| CAS Number | 1794886-07-9 |
| Molecular Formula | C12H7D4Cl3N2 |
| Molecular Weight | 293.61 g/mol |
| Biological Activity | Induces CYP1A-mediated EROD |
| AHR Activation | Yes |
| In Vitro EROD Induction | Dose-dependent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
